3'-(1H-pyrazol-3-yl)-3-biphenylcarbonitrile
Overview
Description
3’-(1H-pyrazol-3-yl)-3-biphenylcarbonitrile is a compound that features a pyrazole ring attached to a biphenyl structure with a nitrile group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . The presence of the pyrazole ring and the biphenyl moiety makes this compound particularly interesting for various scientific applications.
Preparation Methods
The synthesis of 3’-(1H-pyrazol-3-yl)-3-biphenylcarbonitrile typically involves the formation of the pyrazole ring followed by its attachment to the biphenyl structure. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring . This is followed by a coupling reaction with a biphenyl derivative containing a nitrile group. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow processes and advanced purification techniques .
Chemical Reactions Analysis
3’-(1H-pyrazol-3-yl)-3-biphenylcarbonitrile undergoes various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can target the nitrile group, converting it into amines or other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
3’-(1H-pyrazol-3-yl)-3-biphenylcarbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3’-(1H-pyrazol-3-yl)-3-biphenylcarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecule. The biphenyl moiety can enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and the target molecule being studied .
Comparison with Similar Compounds
3’-(1H-pyrazol-3-yl)-3-biphenylcarbonitrile can be compared with other similar compounds, such as:
3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: This compound also features a pyrazole ring and a biphenyl structure but with different substituents, leading to variations in its chemical and biological properties.
Other pyrazole derivatives: Various pyrazole derivatives exhibit different reactivities and biological activities depending on their substituents and structural modifications.
The uniqueness of 3’-(1H-pyrazol-3-yl)-3-biphenylcarbonitrile lies in its specific combination of the pyrazole ring and the biphenyl moiety with a nitrile group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-[3-(1H-pyrazol-5-yl)phenyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c17-11-12-3-1-4-13(9-12)14-5-2-6-15(10-14)16-7-8-18-19-16/h1-10H,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULKMSDJAXSMLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)C3=CC=NN3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801226647 | |
Record name | 3′-(1H-Pyrazol-3-yl)[1,1′-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801226647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185403-97-7 | |
Record name | 3′-(1H-Pyrazol-3-yl)[1,1′-biphenyl]-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185403-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3′-(1H-Pyrazol-3-yl)[1,1′-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801226647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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